molecular formula C15H25NO2 B2818583 N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide CAS No. 2411252-34-9

N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide

Cat. No.: B2818583
CAS No.: 2411252-34-9
M. Wt: 251.37
InChI Key: TYZMRGZYUWUPRT-UHFFFAOYSA-N
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Description

N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a cyclopropyl ring, and a prop-2-enamide group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable linear precursor.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed through a cyclopropanation reaction, typically using a diazo compound and a metal catalyst.

    Coupling of the Rings: The cyclopentyl and cyclopropyl rings are coupled through a series of reactions, including alkylation and amination.

    Formation of the Prop-2-enamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The prop-2-enamide group can be reduced to a propylamine group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a propylamine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide
  • N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-ethylcyclopropyl)methyl]prop-2-enamide

Uniqueness

N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide is unique due to the combination of its cyclopentyl and cyclopropyl rings, along with the hydroxymethyl and prop-2-enamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-3-13(18)16(10-14(2)8-9-14)11-15(12-17)6-4-5-7-15/h3,17H,1,4-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZMRGZYUWUPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CN(CC2(CCCC2)CO)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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